N-ethyl-2,3-dihydro-1H-inden-2-amine

Behavioral Pharmacology Anorectic Activity Structure-Activity Relationship

N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9), also known as N-ethyl-2-aminoindane, is a bicyclic amine that belongs to the 2-aminoindane class, characterized by a rigid indane scaffold with an ethyl substituent on the nitrogen atom. This compound serves as a critical comparator in pharmacological studies, distinguished by its marked inactivity in anorectic and central stimulant assays relative to its parent compound, 2-aminoindane, which demonstrates potent anorectic effects in rodent models.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 53545-50-9
Cat. No. B3270821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,3-dihydro-1H-inden-2-amine
CAS53545-50-9
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCNC1CC2=CC=CC=C2C1
InChIInChI=1S/C11H15N/c1-2-12-11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8H2,1H3
InChIKeyRAJHFMSNMQFOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9) – Pharmacological Profile and Comparator Analysis


N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9), also known as N-ethyl-2-aminoindane, is a bicyclic amine that belongs to the 2-aminoindane class, characterized by a rigid indane scaffold with an ethyl substituent on the nitrogen atom [1]. This compound serves as a critical comparator in pharmacological studies, distinguished by its marked inactivity in anorectic and central stimulant assays relative to its parent compound, 2-aminoindane, which demonstrates potent anorectic effects in rodent models [1].

Why N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9) Cannot Be Substituted with Unsubstituted 2-Aminoindane in Behavioral Studies


Simple N-alkylation of the 2-aminoindane scaffold can profoundly alter its in vivo pharmacological profile. While 2-aminoindane exhibits pronounced anorectic and central stimulant effects, the introduction of an ethyl group at the nitrogen completely abolishes these activities [1]. Consequently, substituting N-ethyl-2,3-dihydro-1H-inden-2-amine with 2-aminoindane in behavioral pharmacology experiments will yield false-positive results. Conversely, employing an inactive analog as a negative control is essential for validating the specificity of observed effects. Thus, generic substitution is not scientifically valid; the specific N-ethyl derivative must be procured for studies requiring an inert structural control.

Quantitative Differentiation Evidence for N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9) vs. 2-Aminoindane


Complete Abolition of Anorectic Activity in Rats vs. 2-Aminoindane

In a direct head-to-head comparison in rats, N-ethyl-2-aminoindane (N-ethyl-2,3-dihydro-1H-inden-2-amine) demonstrated a complete loss of anorectic action, whereas 2-aminoindane was a potent anorectic at doses that halved food intake over 1 hour [1]. This finding underscores the critical role of the N-ethyl substituent in abrogating appetite-suppressant effects.

Behavioral Pharmacology Anorectic Activity Structure-Activity Relationship

Elimination of Central Stimulant Motor Effects Relative to 2-Aminoindane

Direct comparative analysis revealed that N-ethyl-2-aminoindane lacks the central stimulant actions on motor activity observed with 2-aminoindane. While 2-aminoindane reduced motor activity at anorectic doses, the N-ethyl derivative produced no such effect [1]. This differential profile is essential for isolating anorectic from stimulant mechanisms.

CNS Stimulation Motor Activity Locomotor Assay

Increased Lipophilicity and Altered Physicochemical Profile vs. 2-Aminoindane

N-ethyl substitution modifies key physicochemical parameters that influence membrane permeability and distribution. Computational data indicate a higher calculated LogP for N-ethyl-2,3-dihydro-1H-inden-2-amine compared to the unsubstituted 2-aminoindane, reflecting increased lipophilicity [1]. Additionally, the molecular weight increases from 133.19 g/mol to 161.24 g/mol, and the rotatable bond count rises from 0 to 2 due to the ethyl group [1].

Physicochemical Properties Lipophilicity ADME Prediction

Differential Inactivity in Dopamine D3 Receptor Antagonist Screening vs. Di-N-propyl Analogs

Structure-activity relationship (SAR) studies on 5,6-dimethoxy-N-alkyl-substituted 2-aminoindans demonstrate that N-ethyl substitution yields inactive compounds at the dopamine D3 receptor, whereas the di-N-propyl analog (PNU-99194A) exhibits selective D3 antagonist activity [1]. Although the target compound lacks the 5,6-dimethoxy motif, this class-level SAR strongly suggests that N-ethyl monoalkylation is insufficient for D3 receptor engagement compared to di-N-propyl substitution.

Dopamine D3 Receptor Receptor Binding Antagonist Activity

Recommended Applications for N-ethyl-2,3-dihydro-1H-inden-2-amine (CAS 53545-50-9) Based on Quantitative Evidence


Negative Control in Behavioral Feeding Studies to Validate Anorectic Mechanisms

Employ N-ethyl-2,3-dihydro-1H-inden-2-amine as a pharmacologically inactive comparator in rodent feeding assays to confirm that observed reductions in food intake are mechanism-specific and not due to non-specific effects or structural class artifacts. Its complete lack of anorectic activity, as documented in direct comparisons with 2-aminoindane [1], makes it an ideal negative control.

Structural Control for Dopamine D3 Receptor Antagonist Screening Campaigns

Use this compound as a structurally matched inactive reference in in vitro D3 receptor binding or functional assays when evaluating novel 2-aminoindane-derived antagonists. SAR data from 5,6-dimethoxy analogs indicate that N-ethyl substitution confers inactivity at D3 receptors, whereas di-N-propyl substitution is required for antagonist activity [2].

Reference Standard for Mass Spectrometry and Analytical Toxicology of Designer Aminoindanes

N-ethyl-2,3-dihydro-1H-inden-2-amine, also known as 2-AI ET, is included in the Mass Spectra of Designer Drugs 2024 database [3]. This compound can be procured as a certified reference material for the development and validation of GC-MS or LC-MS/MS methods for detecting N-ethyl-substituted aminoindanes in forensic or clinical toxicology laboratories.

Chemical Building Block for Synthesis of N-Ethyl Substituted Indane Derivatives

The compound serves as a versatile intermediate for the preparation of more complex N-ethyl-substituted indane analogs. Its primary amine functionality can be further derivatized via alkylation, acylation, or reductive amination to generate focused libraries for SAR exploration . Procurement of this specific N-ethyl variant ensures the correct substitution pattern is maintained in downstream synthetic products.

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